Tetrabutylammonium (meta)periodate

Oxidation Organic Synthesis Solubility

Inorganic periodate salts (NaIO₄, KIO₄) are insoluble in pure organic solvents, forcing heterogeneous conditions that cause phase separation, poor reactivity, and substrate hydrolysis. Tetrabutylammonium (meta)periodate solves this by delivering the periodate anion as a lipophilic quaternary ammonium salt soluble in CHCl₃, CH₂Cl₂, MeCN, MeOH, and EtOH. • Enables homogeneous, anhydrous oxidations inaccessible to NaIO₄ or KIO₄ • Selectively oxidizes aryl sulfides to sulfoxides without over-oxidation to sulfones • Functions as terminal oxidant in Mn/Fe porphyrin-catalyzed C-H oxidations Supplied as ≥97% crystalline solid; 1.0 M methanolic solution also available.

Molecular Formula C16H37INO4+
Molecular Weight 434.37 g/mol
Cat. No. B12061035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium (meta)periodate
Molecular FormulaC16H37INO4+
Molecular Weight434.37 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.OI(=O)(=O)=O
InChIInChI=1S/C16H36N.HIO4/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3,4)5/h5-16H2,1-4H3;(H,2,3,4,5)/q+1;
InChIKeyPYVXLMQALOZKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Periodate: Key Specifications


Tetrabutylammonium (meta)periodate (CAS 65201-77-6; also TBAP or TBAPI) is a quaternary ammonium periodate salt engineered to deliver the oxidizing power of the periodate anion (IO₄⁻) in organic media. As a white crystalline solid with a melting point of 175 °C (dec.), it is distinguished by its solubility in a range of organic solvents including chloroform, dichloromethane, acetonitrile, methanol, and ethanol , enabling homogeneous oxidation reactions that are inaccessible to inorganic periodate salts . The compound is typically prepared via metathesis from tetrabutylammonium hydrogen sulfate and sodium periodate [1], and it is commercially supplied as a pure solid or as a solution (e.g., 1.0 M in methanol) for direct use in synthetic workflows [2].

1 Homogeneous anhydrous oxidations in organic media
2 Water-sensitive substrate and catalyst compatibility
3 Single-phase reaction control, avoiding biphasic limitations

TBAP vs. Sodium Periodate in Non-Aqueous Oxidations


The periodate anion is a powerful and selective two-electron oxidant, but its utility has historically been constrained by the insolubility of its inorganic salts (e.g., NaIO₄, KIO₄) in non-aqueous media [1]. Sodium periodate, the most widely used periodate salt, is applied almost exclusively in water or aqueous-alcoholic mixtures because it is essentially insoluble in pure organic solvents . In contrast, the tetrabutylammonium counterion confers lipophilicity that enables TBAP to dissolve in a broad range of organic solvents [2], thereby allowing periodate-mediated oxidations to be conducted under homogeneous, anhydrous, and aprotic conditions [3]. This fundamental physicochemical distinction—organic solubility versus aqueous restriction—creates a non-negotiable divergence in reaction scope, substrate compatibility, and workup convenience. Simply substituting sodium periodate for TBAP in a reaction optimized for organic media will result in phase separation, poor reactivity, or complete reaction failure. The quantitative evidence below substantiates precisely where and how this differentiation translates into measurable performance advantages for scientific and industrial applications.

Sodium periodate is insoluble in pure organic solvents; replacement may cause phase separation and poor reactivity.

Aqueous periodate conditions can hydrolyze water-sensitive substrates, altering reaction outcome.

Biphasic systems may limit catalyst turnover and complicate workup compared to homogeneous TBAP reactions.

TBAP Performance vs. Other Periodate Oxidants


Organic Solvent Solubility

Tetrabutylammonium periodate is soluble in a broad range of organic solvents including chloroform, dichloromethane, acetonitrile, methanol, and ethanol, whereas sodium periodate is essentially insoluble in pure organic solvents and requires aqueous or aqueous-alcoholic media . This solubility differential enables homogeneous, single-phase oxidation reactions in aprotic solvents when using TBAP [1].

Organic solubility
Head-to-head
TBAP soluble in CHCl₃, CH₂Cl₂, CH₃CN, MeOH, EtOH; NaIO₄ insoluble in pure organic solvents.
Enables homogeneous anhydrous periodate oxidations
Foundational property for non-aqueous reaction design
Oxidation Organic Synthesis Solubility

Sulfide-to-Sulfoxide Selectivity

When oxidizing aryl sulfides to sulfoxides, sodium periodate requires careful stoichiometric control because an excess of oxidant leads to over-oxidation to the sulfone [1]. In contrast, tetrabutylammonium periodate in refluxing chloroform affords aryl sulfoxides in good yields with easier purification by simple filtration through silica gel, and the clay-supported variant is reported as a more efficient and faster reacting oxidant that gives even better yields [2][3].

Sulfide selectivity
Head-to-head
TBAP yields sulfoxide without over-oxidation; clay-supported variant improves yield and rate.
Simplifies purification, reduces sulfone formation risk
Selectivity advantage over NaIO₄ in organic phase
Sulfoxide Synthesis Selective Oxidation Sulfur Chemistry

Alcohol Oxidation Efficiency

In a comparative evaluation of stoichiometric oxidants for poly(4-vinylpyridine)-supported sodium ruthenate as a recoverable alcohol oxidation catalyst, tetrabutylammonium periodate was identified as the most effective stoichiometric oxidant among those tested [1]. This finding demonstrates its superior compatibility with heterogeneous catalytic systems where phase-transfer and oxidant solubility in organic media are critical performance parameters.

Alcohol oxidation rank
Reported rank
Ranked most effective stoichiometric oxidant among tested candidates with polymer-supported Ru catalyst.
Supports recoverable catalytic system development
Superiority reported within the studied oxidant set
Alcohol Oxidation Heterogeneous Catalysis Green Chemistry

Mn-Porphyrin Catalytic Efficiency

Tetrabutylammonium periodate serves as an effective terminal oxidant for manganese(III) porphyrin-catalyzed oxidation of olefins. In a comparative study of electron-rich versus electron-deficient Mn-porphyrins, the Mn(III) complex of meso-tetra(4-thiomethoxyphenyl)porphyrin [MnT(4-SCH₃P)P(OAc)] exhibited the highest catalytic activity with TBAP among the series, while the β-tetrabrominated derivative showed the lowest catalytic efficiency [1]. Additionally, in the oxidation of organic sulfides and olefins, manganese porphyrins were generally more efficient catalysts than iron porphyrins when TBAP was used as the oxidant [2].

Mn-porphyrin efficiency
Head-to-head
MnT(4-SCH₃P)P(OAc) exhibits highest activity among tested porphyrins; Mn porphyrins more efficient than Fe porphyrins.
Enables biomimetic oxidation methodology studies
Performance context within the reported porphyrin series
Biomimetic Oxidation Metalloporphyrin Catalysis Olefin Epoxidation

TBAP Applications in Research and Industry


Selective Sulfide Oxidation

In synthetic routes to sulfoxide-containing pharmaceuticals, agrochemicals, and chiral auxiliaries, precise control over oxidation state is essential. Tetrabutylammonium periodate in refluxing chloroform selectively oxidizes aryl sulfides to sulfoxides without over-oxidation to sulfones, and the crude products can be purified by simple filtration through silica gel [6]. Clay-supported TBAP offers even faster reaction rates and improved yields [4]. This scenario is ideal for process chemists requiring a scalable, homogeneous oxidation in organic solvents where aqueous sodium periodate would cause phase separation or substrate hydrolysis.

Biomimetic Oxidation Catalysis

Tetrabutylammonium periodate functions as a terminal oxidant in manganese and iron porphyrin-catalyzed oxidations, enabling the study of cytochrome P450 model systems under homogeneous, neutral conditions [6]. The organic solubility of TBAP allows reactions to be conducted in chlorinated or aprotic solvents, facilitating mechanistic investigations of high-valent oxo-metal intermediates [4]. This application is particularly relevant for academic and industrial laboratories engaged in catalyst development, mechanistic enzymology, and the synthesis of oxygenated fine chemicals.

C–H Bond Oxidation

Arylalkanes and cycloalkanes are oxidized to their corresponding alcohols and ketones using tetra-n-butylammonium periodate in the presence of manganese(III) porphyrin catalysts and imidazole in CH₂Cl₂ at ambient temperature [6]. The homogeneous reaction conditions afforded by TBAP enable low to high yields and moderate to high selectivities for this challenging transformation. This scenario is critical for the functionalization of unactivated C—H bonds in complex molecule synthesis and natural product derivatization, where aqueous periodate conditions are incompatible.

Stereoselective Oxidative Cyclization

Tetrabutylammonium periodate serves as a stoichiometric reoxidant in the tetrapropylammonium perruthenate (TPAP)-catalyzed oxidative cyclization of 1,5-dienes to cis-2,5-disubstituted tetrahydrofurans [6]. This transformation proceeds with stereospecificity and stereoselectivity, yielding important oxygen heterocycles in good to moderate yields. The compatibility of TBAP with the catalytic cycle and its solubility in organic media are essential for achieving high diastereoselectivity. This application is valuable for medicinal chemists constructing tetrahydrofuran-containing scaffolds found in numerous bioactive natural products and drug candidates.

Application
Selection Property
Validation Focus
Selective sulfide oxidation
Organic-phase selectivity control
Sulfoxide:sulfone ratio, substrate scope
Biomimetic oxidation catalysis
Terminal oxidant solubility and compatibility
Catalytic turnover, metal-oxo intermediate studies
C–H bond oxidation
Homogeneous, anhydrous reaction environment
Yield and selectivity for unactivated C–H bonds
Stereoselective oxidative cyclization
Reoxidant compatibility in TPAP catalytic cycle
Diastereoselectivity, cis-2,5-THF formation

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